molecular formula C16H17N3O2S2 B14807336 4,5-Dimethyl-2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)thiophene-3-carboxamide

4,5-Dimethyl-2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)thiophene-3-carboxamide

Cat. No.: B14807336
M. Wt: 347.5 g/mol
InChI Key: SCHDFVGMJRSFMD-UHFFFAOYSA-N
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Description

4,5-dimethyl-2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, multiple methyl groups, and a benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methyl groups: Methylation reactions using reagents like methyl iodide in the presence of a base.

    Attachment of the benzoyl moiety: This step often involves acylation reactions using benzoyl chloride and a suitable catalyst.

    Formation of the carbonothioyl group: This can be done through reactions involving thiocarbonyl compounds and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4,5-dimethyl-2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dimethyl-2-aminothiophene-3-carboxamide
  • 3-methylbenzoylthiourea
  • 2-thiophenecarboxamide derivatives

Uniqueness

4,5-dimethyl-2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H17N3O2S2

Molecular Weight

347.5 g/mol

IUPAC Name

4,5-dimethyl-2-[(3-methylbenzoyl)carbamothioylamino]thiophene-3-carboxamide

InChI

InChI=1S/C16H17N3O2S2/c1-8-5-4-6-11(7-8)14(21)18-16(22)19-15-12(13(17)20)9(2)10(3)23-15/h4-7H,1-3H3,(H2,17,20)(H2,18,19,21,22)

InChI Key

SCHDFVGMJRSFMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C(=C(S2)C)C)C(=O)N

Origin of Product

United States

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